2-(5-Bromo-2-hydroxymethylphenyl)ethanol
Description
Properties
IUPAC Name |
2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMJNYPZMSNEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Brominated Phenyl Ethanol Derivatives

Key Observations :
- Bromine Position : The placement of bromine (C4 vs. C5) alters steric and electronic effects. For example, BDMPE (C4-Br) may exhibit reduced steric hindrance compared to the target compound (C5-Br) .
- Functional Groups : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups increase hydrophobicity, while hydroxymethyl (-CH₂OH) enhances water solubility .
Physical and Spectral Properties
Table 2: Physical Properties
Notes:
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol?
- Methodology : A two-step approach is typical:
Bromination and hydroxymethylation : Start with 2-hydroxymethylphenol derivatives, introducing bromine at the 5-position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–25°C in dichloromethane) .
Ethanol group introduction : Employ Grignard reagent (e.g., CH₂CH₂MgBr) or reductive alkylation of a ketone intermediate. For example, reduce 5-bromo-2-hydroxymethylacetophenone using NaBH₄ or LiAlH₄ in anhydrous THF .
- Key Considerations : Protect the hydroxymethyl group with trityl or silyl ethers during bromination to avoid side reactions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR :
- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and ethanol (-CH₂CH₂OH, δ 3.6–3.8 ppm). Coupling patterns will confirm substituent positions .
- ¹³C NMR : Identify quaternary carbons (e.g., C-Br at ~110 ppm) and oxygen-bearing carbons (e.g., hydroxymethyl at ~65 ppm) .
Q. How does the bromo substituent influence the compound’s electronic properties?
- The electron-withdrawing bromo group increases the aromatic ring’s electrophilicity, directing further substitutions to meta/para positions. It also stabilizes negative charges in intermediates, affecting reaction pathways (e.g., SNAr reactions) .
- Experimental Validation : Compare Hammett substituent constants (σₚ ≈ 0.23 for Br) to predict reactivity in nucleophilic aromatic substitution .
Q. What are the stability considerations for this compound during storage?
- Hygroscopicity : The hydroxymethyl and ethanol groups make the compound prone to moisture absorption. Store under nitrogen or argon in sealed containers with desiccants .
- Light Sensitivity : Brominated aromatics may degrade under UV light. Use amber glassware and avoid prolonged exposure .
Advanced Questions
Q. How can competing side reactions during synthesis be mitigated?
- Challenge : Unprotected hydroxymethyl groups may oxidize or undergo esterification.
- Solutions :
- Use protective groups (e.g., trityl or acetyl) during bromination .
- Optimize reaction temperature (e.g., <30°C) and solvent polarity (e.g., DMF for polar intermediates) to suppress elimination byproducts .
Q. What computational tools predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases or cytochrome P450). The hydroxymethyl group may form hydrogen bonds with catalytic residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .
Q. How can contradictions in reported biological activity data be resolved?
- Reproducibility Checks :
Validate purity (>95% via HPLC) and structural consistency (X-ray crystallography) .
Standardize assay conditions (e.g., cell lines, incubation time) across studies .
- Example : reports antimicrobial activity for a chlorinated analog, but conflicting data may arise from differences in bacterial strain susceptibility .
Q. What strategies optimize regioselectivity in further functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

